![molecular formula C10H12O3S B1523199 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid CAS No. 254910-61-7](/img/structure/B1523199.png)

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid

Overview

Description

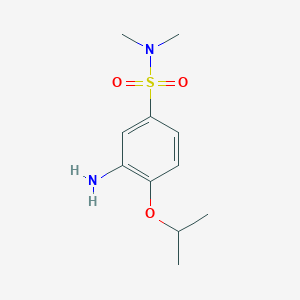

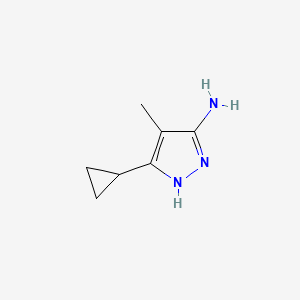

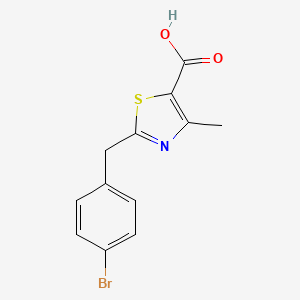

“4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is 1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“4-[(3-Hydroxypropyl)sulfanyl]benzoic acid” is a powder at room temperature . Detailed information about its boiling point, solubility, and other physical and chemical properties was not available in the sources I found.Scientific Research Applications

Electrochemical Studies

Electrochemical studies have explored the reduction mechanisms of compounds structurally related to 4-[(3-Hydroxypropyl)sulfanyl]benzoic acid. For instance, the electrochemical reduction of azo-benzoic acids has been investigated, revealing insights into the electrochemical behavior of these compounds and their reduction pathways leading to amino acids and sulfanilic acid (Mandić et al., 2004) Mandić, Nigović, & Šimunić, 2004.

Biochemical Applications

Research into the oxidative metabolism of novel antidepressants has identified the enzymatic pathways involved in the conversion of these compounds into their metabolites, including sulfoxides and benzoic acid derivatives (Hvenegaard et al., 2012) Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012.

Environmental Science

The degradation of sulfonated azo dyes and related compounds by various microorganisms has been examined, highlighting the potential of bioremediation in treating dye-contaminated water (Paszczynski et al., 1992) Paszczynski, Pasti-Grigsby, Goszczyński, Crawford, & Crawford, 1992.

Materials Science

The synthesis and application of sulfuric acid derivatives as recyclable catalysts for organic synthesis reactions have been explored, demonstrating their utility in condensation reactions and potential for reuse without significant loss of activity (Tayebi et al., 2011) Tayebi, Baghernejad, Saberi, & Niknam, 2011.

Organic Chemistry

Investigations into the synthesis of enantiomerically enriched compounds using camphor-derived sulfonium ylides have demonstrated the potential for highly selective organic synthesis processes, including the preparation of diaryloxiranes (Li, Dai, Hou, Huang, Li, 1996) Li, Dai, Hou, Huang, & Li, 1996.

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(3-hydroxypropylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPGXVRIIXQAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Hydroxypropyl)sulfanyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)